molecular formula C7H17N B13527406 3,4-Dimethylpentan-1-amine

3,4-Dimethylpentan-1-amine

Cat. No.: B13527406
M. Wt: 115.22 g/mol
InChI Key: WEZJDTIOVDYLCA-UHFFFAOYSA-N
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Description

3,4-Dimethylpentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to a carbon chain, specifically a pentane chain substituted with two methyl groups at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpentan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 3,4-dimethylpentyl chloride with ammonia under controlled conditions can yield this compound. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the nucleophilic substitution process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability. Catalysts such as Raney nickel or palladium on carbon are often employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with catalysts

    Substitution: Alkyl halides, Acyl chlorides

Major Products:

    Oxidation: Amides, Nitriles

    Reduction: Alcohols, Hydrocarbons

    Substitution: Secondary amines, Tertiary amines, Amides

Scientific Research Applications

3,4-Dimethylpentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound may also participate in nucleophilic attacks, altering the structure and function of the target molecules .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

3,4-dimethylpentan-1-amine

InChI

InChI=1S/C7H17N/c1-6(2)7(3)4-5-8/h6-7H,4-5,8H2,1-3H3

InChI Key

WEZJDTIOVDYLCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCN

Origin of Product

United States

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